molecular formula C18H13N3O4S2 B2358375 (Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide CAS No. 356571-89-6

(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Katalognummer B2358375
CAS-Nummer: 356571-89-6
Molekulargewicht: 399.44
InChI-Schlüssel: QMCUTSCUSUPFDH-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly referred to as "compound X" in scientific literature.

Wissenschaftliche Forschungsanwendungen

  • Antimicrobial Activity

    • Thioxothiazolidinone derivatives, similar to the queried compound, exhibit potent antimicrobial properties. One study found that certain thioxothiazolidin-4-one derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
  • Anticancer Potential

    • Studies have explored the anticancer capabilities of thiazolidinone derivatives. For instance, a study found that certain 4-thiazolidinone derivatives were effective against various cancer cell lines, including breast and colon cancer (Deep et al., 2016). Another study identified 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones with significant anticancer activity against various cancer cell lines, including leukemia and breast cancer (Buzun et al., 2021).
  • Structural Analysis

    • The synthesis and molecular structure of similar compounds have been a subject of research, emphasizing the importance of understanding their physical and chemical properties for potential pharmacological applications. For example, one study reported the X-ray diffraction-based structural analysis of a thioxothiazolidin-4-one derivative (Benhalima et al., 2011).
  • Hypoglycemic and Hypolipidemic Activities

    • Thiazolidinedione derivatives have been evaluated for their potential in treating type-2 diabetes. A study synthesized and tested novel thiazolidinedione ring-containing molecules for their effectiveness in reducing blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).
  • Aldose Reductase Inhibition

    • Compounds structurally related to the queried chemical have been investigated for their aldose reductase inhibitory action. This enzyme is implicated in diabetic complications, and inhibitors can be therapeutically significant. A study found that certain (4-oxo-2-thioxothiazolidin-3-yl)acetic acids were potent inhibitors of aldose reductase (Kučerová-Chlupáčová et al., 2020).
  • Supramolecular Self-Assembly

    • Research has also focused on the supramolecular self-assembly of thioxothiazolidinone derivatives. This involves studying how these molecules form larger structures through non-covalent interactions, which is crucial for developing advanced materials and drug delivery systems (Andleeb et al., 2017).
  • Anticonvulsant Properties

    • Some thiazolidinone derivatives have been investigated for their potential as anticonvulsant agents. A study evaluated the effects of a thiazolidinone compound on the arachidonic acid cascade and found it to have anticonvulsant activity and anti-inflammatory effects in the brain (Mishchenko et al., 2022).
  • Antimicrobial and Antifungal Agents

    • Thiazolidinone derivatives are also being explored for their antimicrobial and antifungal properties. Studies have reported the synthesis of novel thiazolidinone compounds with promising results against various microbial strains (Kerru et al., 2019).

Eigenschaften

IUPAC Name

N-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c22-16(11-12-5-2-1-3-6-12)19-20-17(23)15(27-18(20)26)10-13-7-4-8-14(9-13)21(24)25/h1-10H,11H2,(H,19,22)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCUTSCUSUPFDH-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.